(4-Amino-2-methylquinolin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(4-amino-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C11H12N2O/c1-7-9(6-14)11(12)8-4-2-3-5-10(8)13-7/h2-5,14H,6H2,1H3,(H2,12,13) |
InChI Key |
DBJOVOJZLWALLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1CO)N |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis Methodologies
Advanced Spectroscopic Techniques for Structural Assignment
Spectroscopic methods are fundamental in piecing together the molecular puzzle. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and atomic nuclei can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra are utilized to provide a complete picture of the molecule's structure in solution.
For analysis, a sample of the compound is typically dissolved in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d6), to avoid interference from solvent protons. researchgate.nethumanjournals.com The resulting spectra provide key information:
Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the electronic environment of the nucleus. For (4-Amino-2-methylquinolin-3-yl)methanol, distinct signals are expected for the aromatic protons on the quinoline (B57606) ring, the protons of the methyl group, the methylene (B1212753) protons of the methanol (B129727) substituent, and the protons of the amino and hydroxyl groups.
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for a quantitative count of each type of proton.
Spin-Spin Coupling: The splitting of signals into multiplets reveals information about adjacent non-equivalent protons, helping to establish the connectivity of the molecular fragments.
In the ¹³C NMR spectrum of a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, signals have been assigned with the aid of theoretical calculations. researchgate.net A similar approach would be applied to this compound, where distinct peaks would correspond to each unique carbon atom in the quinoline core, the methyl group, and the methanol carbon.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d6 This table presents expected values based on typical chemical shifts for similar structural motifs.
| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic C-H | 7.0 - 8.5 | 115 - 140 | Multiple signals with complex splitting patterns. |
| -CH₃ | ~2.5 | ~20 | Singlet signal in ¹H NMR. |
| -CH₂OH | ~4.7 | ~55-60 | Signal may be a singlet or doublet depending on coupling to the -OH proton. |
| -NH₂ | ~5.0 - 6.0 | N/A | Broad singlet, chemical shift can vary. |
| -OH | ~4.5 - 5.5 | N/A | Broad singlet, chemical shift can vary. |
| Quaternary Carbons (C-N, C-C) | N/A | 140 - 160 | Includes C2, C3, C4, and bridgehead carbons. |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
For a solid sample analysis using Fourier-Transform Infrared (FT-IR) spectroscopy, the compound is typically mixed with potassium bromide (KBr) and pressed into a disc. dergipark.org.tr Raman spectroscopy can be performed on the solid sample directly, often using a laser for excitation. dergipark.org.tr The spectra are complementary and provide a characteristic fingerprint of the molecule.
In studies of analogous quinoline derivatives, specific vibrational modes have been assigned with high confidence. For instance, in 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the N-H stretching modes of the amino group are observed around 3383 cm⁻¹, and the NH₂ deformation band is detected near 1592 cm⁻¹ in the FT-IR spectrum. researchgate.netdergipark.org.tr C-C stretching vibrations within the aromatic ring appear in the 1569-1638 cm⁻¹ range. dergipark.org.tr For this compound, key expected vibrations would include:
O-H Stretch: A broad band, typically in the 3200-3600 cm⁻¹ region, from the methanol group.
N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.
C-H Stretch: Signals for aromatic and aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.
C=N and C=C Stretch: A series of bands in the 1450-1650 cm⁻¹ region corresponding to the quinoline ring system.
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region for the primary alcohol.
Table 2: Principal Vibrational Modes for this compound This table presents expected vibrational frequencies based on characteristic group frequencies.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretching | -CH₂OH | 3200 - 3600 (Broad) |
| N-H Stretching | -NH₂ | 3300 - 3500 (Sharp) |
| Aromatic C-H Stretching | Quinoline Ring | 3000 - 3100 |
| Aliphatic C-H Stretching | -CH₃, -CH₂OH | 2850 - 3000 |
| C=C and C=N Stretching | Quinoline Ring | 1450 - 1650 |
| N-H Bending | -NH₂ | 1550 - 1650 |
| C-O Stretching | -CH₂OH | 1000 - 1260 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. Techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions from the sample, which are then analyzed.
The molecular formula for this compound is C₁₁H₁₂N₂O. chemsynthesis.com HRMS measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to several decimal places. This experimentally determined exact mass is then compared to the theoretical mass calculated from the elemental composition. A close match, typically with an error of less than 5 parts per million (ppm), provides unambiguous confirmation of the molecular formula. mdpi.com
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.10224 | 189.1021 | -0.74 |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods define the molecular constitution, X-ray crystallography provides the ultimate proof of structure by mapping the precise spatial arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.
The primary prerequisite for X-ray diffraction analysis is a high-quality single crystal. For complex organic molecules like quinoline derivatives, growing suitable crystals can be a significant challenge. A common and effective method is the slow evaporation of a saturated solution. A suitable solvent or mixture of solvents is chosen in which the compound has moderate solubility. For related quinoline structures, methanol has been successfully used to grow single crystals suitable for analysis. mdpi.com The solution is set aside in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, promoting the formation of large, well-ordered crystals.
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, the intensities of which are meticulously recorded. mdpi.com
The collected data are then processed to solve the crystal structure. This involves determining the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal). nih.gov The electron density map is then calculated, from which the positions of the individual atoms are determined. The structural model is subsequently refined to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed by parameters such as the R-factor, which should be as low as possible. nih.gov
Table 4: Illustrative Crystallographic Data Collection and Refinement Parameters This table presents a typical set of parameters obtained from an X-ray diffraction experiment, based on data for analogous compounds like 4-Amino-2-methylquinoline monohydrate. mdpi.comnih.gov
| Parameter | Example Value |
|---|---|
| Empirical formula | C₁₁H₁₂N₂O |
| Formula weight | 188.23 |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | e.g., P2₁/c or P b c a |
| Unit cell dimensions | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y°, γ = 90° |
| Volume (V) | XYZ ų |
| Z (molecules per unit cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | > 5000 |
| Independent reflections | > 1500 |
| Final R indices [I > 2σ(I)] | R1 = ~0.04, wR2 = ~0.10 |
Theoretical and Computational Approaches to Structural Characterization
In conjunction with experimental methods, theoretical and computational chemistry plays a vital role in characterizing the structural and electronic properties of molecules. These approaches allow for the investigation of structures and properties that may be difficult to study experimentally.
Density Functional Theory (DFT) is a widely used computational method to predict the ground state geometry of molecules. nih.govnih.gov By employing functionals such as B3LYP and basis sets like 6-31G* or 6-311++G(d,p), researchers can perform geometry optimization calculations. nih.govresearchgate.net This process determines the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles. For this compound, DFT calculations would be instrumental in understanding the preferred orientation of the amino and methanol substituents relative to the quinoline ring.
The following table shows a hypothetical comparison of selected bond lengths for a quinoline derivative as determined by X-ray diffraction and calculated by DFT, illustrating the typical agreement between experimental and theoretical data.
| Bond | Experimental Bond Length (Å) (X-ray) | Calculated Bond Length (Å) (DFT/B3LYP/6-311++G(d,p)) | Reference |
| C2-C3 | 1.375 | 1.378 | figshare.com |
| C3-C4 | 1.421 | 1.425 | figshare.com |
| C4-N1 | 1.328 | 1.331 | figshare.com |
| C9-N1 | 1.380 | 1.383 | figshare.com |
This table is illustrative, with data from a related quinoline derivative to demonstrate the methodology.
Molecules with rotatable bonds, such as the C-C bond connecting the methanol group to the quinoline ring in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable of these arrangements. A common approach involves an initial scan of the conformational space using molecular mechanics, which is computationally less demanding. researchgate.net The resulting low-energy conformers are then subjected to more accurate geometry optimization using quantum chemical methods like DFT. nih.govresearchgate.net This combined approach provides a comprehensive understanding of the conformational landscape of the molecule in different environments, such as in the gas phase or in solution.
Computational models are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These theoretical chemical shifts are invaluable for assigning the signals in experimental NMR spectra.
Vibrational Spectra: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can be calculated using DFT. nih.gov The theoretical spectrum provides a basis for the assignment of the vibrational modes observed in the experimental spectra.
Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.org This allows for the calculation of the wavelengths of maximum absorption (λmax) and provides insights into the electronic transitions occurring within the molecule.
The following table presents a hypothetical comparison of experimental and calculated spectroscopic data for a quinoline derivative.
| Spectroscopic Data | Experimental Value | Calculated Value | Computational Method | Reference |
| ¹H NMR (δ, ppm) | 7.85 (d) | 7.82 (d) | GIAO/DFT | nih.gov |
| ¹³C NMR (δ, ppm) | 148.2 | 147.9 | GIAO/DFT | nih.gov |
| IR (cm⁻¹) | 1620 (C=N stretch) | 1615 (C=N stretch) | DFT/B3LYP | nih.gov |
| UV-Vis λmax (nm) | 350 | 348 | TD-DFT | rsc.org |
This table is illustrative, with data from related quinoline derivatives to demonstrate the methodology.
Reactivity and Chemical Transformations of 4 Amino 2 Methylquinolin 3 Yl Methanol
Reactivity of the Quinoline (B57606) Nitrogen Atom
The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles.
N-Alkylation and N-Acylation Reactions
The quinoline nitrogen can be readily alkylated using alkyl halides. While direct N-alkylation studies on (4-Amino-2-methylquinolin-3-yl)methanol are not extensively documented, related quinoline systems demonstrate this reactivity. For instance, the N-alkylation of 2-amino-3-acylthiophenes, which also possess an amino group adjacent to a heterocyclic ring, has been achieved under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. A similar approach could likely be applied to this compound.
N-acylation of the quinoline nitrogen is also a feasible transformation, typically requiring conversion of the quinoline to a more reactive intermediate, such as an N-oxide, to facilitate the reaction.
Quinolinium Salt Formation and Reactivity
The reaction of the quinoline nitrogen with alkylating or acylating agents leads to the formation of quaternary quinolinium salts. These salts are important intermediates in organic synthesis. For example, 1-benzyl-4-chloroquinolinium salts have been utilized as key intermediates in the preparation of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines. nih.gov The formation of a quinolinium salt from this compound would activate the quinoline ring system, making it more susceptible to nucleophilic attack. This increased reactivity is particularly pronounced at positions 2 and 4. The subsequent reaction of these activated intermediates with nucleophiles, such as Grignard reagents, allows for further diversification of the quinoline core. nih.gov
Reactions Involving the C-4 Amino Group
The primary amino group at the C-4 position is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Acylation and Sulfonylation of the Primary Amine
The C-4 amino group readily undergoes acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides to form the corresponding amides and sulfonamides. For instance, various 4-aminoquinoline (B48711) derivatives have been successfully subjected to sulfonylation with alkyl or aryl sulfonyl chlorides in THF at room temperature to yield the desired sulfonamide analogs in good yields. nih.gov This suggests that this compound would react similarly under these conditions.
Table 1: Examples of Sulfonylation of 4-Aminoquinoline Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline | 2,4-Dichlorobenzenesulfonyl chloride | 4-[4-(2,4-Dichloro-benzenesulfonyl)-piperazin-1-yl]-7-trifluoromethyl-quinoline | 70 | nih.gov |
| 4-(Piperazin-1-yl)-7-chloroquinoline | 3-Nitrobenzenesulfonyl chloride | 4-[4-(3-Nitro-benzenesulfonyl)-piperazin-1-yl]-7-chloroquinoline | Not specified | nih.gov |
Diazotization and Subsequent Transformations
The diazotization of the C-4 amino group, by treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution), would form a diazonium salt. These intermediates are highly versatile and can undergo a variety of subsequent transformations, including Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halo, cyano, hydroxyl) at the C-4 position. However, it is noteworthy that in some cases, unexpected reactions can occur. For example, the attempted diazotization of 3-amino-2-phenylquinoline-4-carboxylic acid with isoamyl nitrite in acidic dimethylformamide resulted in the formation of 4-nitro-2-phenylquinoline, rather than the expected diazonium salt-derived product. researchgate.net This highlights the potential for the quinoline ring system to influence the outcome of such reactions.
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govnih.gov These reactions are typically carried out by refluxing the reactants in a suitable solvent, sometimes with acid or base catalysis. The resulting Schiff bases can be valuable intermediates for the synthesis of more complex heterocyclic systems or can be of interest for their own biological activities. The condensation of 2-methylquinoline (B7769805) with benzaldehydes in acetic anhydride (B1165640) is a known reaction that proceeds via an addition-elimination mechanism. rsc.org While this reaction involves the methyl group, it demonstrates the reactivity of the quinoline scaffold in condensation reactions. It is plausible that the C-4 amino group of this compound would readily condense with a variety of carbonyl compounds under appropriate conditions.
Table 2: Examples of Schiff Base Formation with Amino-Substituted Heterocycles
| Amine Reactant | Carbonyl Reactant | Product | Reaction Conditions | Reference |
| 4-Aminoantipyrine | Substituted benzaldehydes | Schiff base analogues of 4-aminoantipyrine | Not specified | nih.gov |
| 4-(2-Aminophenyl)morpholine | Benzaldehyde | N-Benzylidine-2-morpholinobenzenamine | Not specified | nih.gov |
| 4-Aminophenazone | Various aldehydes | Schiff bases of 4-aminophenazone | Methanol (B129727), reflux, acetic acid catalyst |
Transformations at the C-3 Hydroxymethyl Group
The hydroxymethyl group at the C-3 position is a primary alcohol and, as such, is amenable to a variety of well-established chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 4-amino-2-methylquinoline-3-carbaldehyde (B11907107), or further to the carboxylic acid, 4-amino-2-methylquinoline-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are required for the selective oxidation to the aldehyde, preventing overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this purpose.
For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. Common methods include the use of potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation). These powerful oxidants ensure the complete conversion of the alcohol to the carboxylic acid.
Table 1: Oxidation Reactions of this compound
| Product | Reagent | Solvent | Reaction Conditions |
| 4-Amino-2-methylquinoline-3-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature |
| 4-Amino-2-methylquinoline-3-carboxylic acid | Potassium permanganate (KMnO₄) | aq. NaOH, heat | Heat |
Etherification and Esterification Reactions
The hydroxyl group of the C-3 hydroxymethyl substituent can readily undergo etherification and esterification reactions. Etherification, the formation of an ether linkage, can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Esterification, the formation of an ester, is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, often in the presence of an acid catalyst. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common method. masterorganicchemistry.com Alternatively, for a more reactive approach, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine (B92270).
Table 2: Etherification and Esterification of this compound
| Reaction Type | Reagents | Product |
| Etherification | 1. NaH2. CH₃I | 3-(Methoxymethyl)-2-methylquinolin-4-amine |
| Esterification | Acetic anhydride, Pyridine | (4-Amino-2-methylquinolin-3-yl)methyl acetate |
Halogenation and Other Substitutions at the Hydroxymethyl Position
The hydroxyl group can be replaced by a halogen atom, a transformation that converts the alcohol into a more reactive electrophile, suitable for subsequent nucleophilic substitution reactions. Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed via an intermediate that facilitates the displacement of the hydroxyl group.
The resulting 3-(halomethyl)quinoline derivative is a versatile intermediate. The halogen can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various functionalities such as azides, cyanides, and thiols. For instance, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding azidomethyl derivative, which can be further reduced to an aminomethyl group.
Table 3: Halogenation and Subsequent Substitution of the Hydroxymethyl Group
| Reaction Step | Reagent | Product |
| Halogenation | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)-2-methylquinolin-4-amine |
| Substitution | Sodium azide (NaN₃) | 3-(Azidomethyl)-2-methylquinolin-4-amine |
Regioselective Functionalization of the Quinoline Ring System
The quinoline ring is an aromatic system that can undergo functionalization through various reactions, with the existing substituents influencing the position of the incoming group.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution on the quinoline ring is a key method for introducing new substituents. The reactivity and regioselectivity of this reaction are governed by the electronic properties of the quinoline nucleus and the directing effects of the existing substituents. The pyridine ring of quinoline is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution typically occurs on the benzene ring, at positions C-5, C-6, C-7, and C-8.
In the case of this compound, the powerful electron-donating amino group at C-4 strongly activates the benzene ring towards electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions. The C-5 position is ortho to the amino group, and the C-7 position is para. The methyl group at C-2 has a weaker activating effect. Therefore, electrophilic substitution is expected to occur preferentially at the C-5 and C-7 positions. Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen in the presence of a Lewis acid).
Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | (4-Amino-2-methyl-5-nitroquinolin-3-yl)methanol and (4-Amino-2-methyl-7-nitroquinolin-3-yl)methanol |
| Bromination | Br₂, FeBr₃ | (4-Amino-5-bromo-2-methylquinolin-3-yl)methanol and (4-Amino-7-bromo-2-methylquinolin-3-yl)methanol |
Metal-Catalyzed Cross-Coupling Reactions at Various Positions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the quinoline ring. frontiersin.org These reactions typically require a halogenated quinoline precursor. Therefore, prior halogenation of the quinoline ring, for example, through electrophilic substitution as described above, is a necessary first step.
Once a halo-substituted derivative of this compound is obtained (e.g., a 5-bromo or 7-bromo derivative), it can be subjected to various cross-coupling reactions. The Suzuki coupling, which pairs the haloquinoline with a boronic acid in the presence of a palladium catalyst, is widely used to form new carbon-carbon bonds. rsc.org Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the haloquinoline with an amine. frontiersin.org Other common cross-coupling reactions include the Sonogashira coupling with terminal alkynes and the Heck coupling with alkenes. frontiersin.org
Table 5: Examples of Metal-Catalyzed Cross-Coupling Reactions on a Halo-Substituted Quinoline
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted quinoline |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Amino-substituted quinoline |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted quinoline |
Mechanistic Studies of Key Chemical Transformations
Detailed mechanistic studies are crucial for understanding and predicting the outcomes of chemical reactions. For this compound, such studies would involve a combination of computational modeling and experimental validation to map out the energetic landscapes of its potential reaction pathways.
Reaction Pathway Elucidation using Computational and Experimental Methods
The elucidation of reaction pathways for a molecule like this compound would theoretically involve a synergistic approach combining computational chemistry and experimental analysis.
Computational Approaches:
Density Functional Theory (DFT) and ab initio calculations would be instrumental in mapping the potential energy surfaces of reactions involving the amino, methanol, and methyl groups. These computational methods can be employed to:
Identify Intermediates and Transition States: By calculating the energies of various possible structures along a reaction coordinate, stable intermediates and high-energy transition states can be identified.
Predict Reaction Feasibility: The calculated activation energies for different pathways can help in predicting which reactions are kinetically favored.
Understand Electronic Effects: Analysis of the electronic distribution within the molecule can reveal how the electron-donating amino group and the quinoline ring influence the reactivity of the methanol and methyl groups.
For instance, in a hypothetical oxidation of the methanol group to an aldehyde, computational studies could model the interaction with an oxidizing agent, mapping the energy changes as the C-H and O-H bonds are broken and a C=O double bond is formed.
Experimental Methods:
Experimental validation is essential to confirm the predictions of computational models. Key experimental techniques would include:
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) would be used to identify the products of a reaction, providing evidence for a particular transformation.
Isotope Labeling Studies: By replacing specific atoms with their isotopes (e.g., deuterium (B1214612) for hydrogen), the movement of atoms during a reaction can be traced, providing direct insight into the reaction mechanism. For example, replacing the hydrogen of the methanol group with deuterium could confirm its involvement in a specific reaction step.
Trapping of Intermediates: In some cases, reactive intermediates can be "trapped" by adding a scavenger molecule that reacts specifically with the intermediate, allowing for its detection and characterization.
A hypothetical study on the cyclization of a derivative of this compound could involve the following steps:
Computational Prediction: DFT calculations suggest a plausible pathway involving the intramolecular attack of the amino group on an electrophilic center generated from the methanol group.
Experimental Verification: The reaction is carried out, and the final product is isolated and characterized using NMR and X-ray crystallography to confirm the predicted cyclic structure.
Intermediate Trapping: Attempts are made to trap any proposed open-chain intermediates to further support the mechanistic hypothesis.
The following table illustrates the type of data that would be generated from such a combined computational and experimental study for a hypothetical reaction.
| Reaction Step | Computational Method | Calculated Parameter | Experimental Technique | Observed Evidence |
| Initial Oxidation | DFT (B3LYP/6-31G*) | Activation Energy (kcal/mol) | Kinetic Isotope Effect | kH/kD > 1 |
| Intermediate Formation | Ab initio (MP2) | Intermediate Geometry | Trapping Experiment | Characterized Adduct |
| Cyclization | DFT (M06-2X) | Transition State Structure | Spectroscopic Analysis | Product Structure Confirmation |
Disclaimer: The data presented in this table is illustrative and not based on published experimental or computational results for this compound.
Transition State Analysis and Kinetic Investigations
A deeper understanding of a reaction's mechanism comes from the detailed analysis of its transition state and the measurement of its reaction rates under various conditions.
Transition State Analysis:
The transition state is the highest energy point on a reaction pathway and represents the critical geometry that molecules must adopt to transform from reactants to products.
Computational Characterization: Computational chemistry allows for the direct calculation and visualization of transition state structures. Frequency calculations are used to confirm that a calculated structure is a true transition state (i.e., it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). The geometry of the transition state can reveal which bonds are breaking and which are forming.
Hammett and Brønsted Analysis: These linear free-energy relationships can be used experimentally to probe the nature of the transition state. By systematically varying substituents on the quinoline ring or changing the acidity/basicity of the reaction medium and observing the effect on the reaction rate, information about charge development in the transition state can be inferred.
For a hypothetical nucleophilic substitution at the benzylic carbon of the methanol group, a more negative Hammett ρ value would suggest the buildup of positive charge at the reaction center in the transition state.
Kinetic Investigations:
Kinetic studies involve measuring the rate of a reaction and its dependence on the concentration of reactants, temperature, and other factors.
Rate Law Determination: By varying the concentrations of the reactants and monitoring the reaction progress over time, the rate law can be determined. The rate law provides information about which species are involved in the rate-determining step of the reaction.
Activation Parameters: By studying the effect of temperature on the reaction rate, the activation parameters (activation energy, Eₐ; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡) can be determined using the Arrhenius or Eyring equations. These parameters provide valuable insights into the nature of the transition state. A large negative entropy of activation, for example, would suggest a highly ordered, associative transition state.
The table below presents hypothetical kinetic data for a reaction involving this compound, illustrating the kind of information that would be sought in such an investigation.
| Reactant | Order of Reaction | Rate Constant (k) at 298 K | Activation Energy (Eₐ) | Entropy of Activation (ΔS‡) |
| This compound | 1 | 2.5 x 10⁻⁴ s⁻¹ | 18.5 kcal/mol | -15 cal/mol·K |
| Reagent B | 1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental data for this compound.
Derivatization Strategies for Accessing Novel Chemical Entities from 4 Amino 2 Methylquinolin 3 Yl Methanol
Synthesis of Advanced Heterocyclic Systems Containing the Quinoline (B57606) Core
The inherent reactivity of the amino and hydroxyl functionalities on the (4-Amino-2-methylquinolin-3-yl)methanol core enables its use as a precursor for constructing fused heterocyclic systems.
Cyclocondensation Reactions to Form Fused Ring Systems
Cyclocondensation reactions are a powerful tool for building additional rings onto the quinoline framework. The vicinal amino and hydroxymethyl groups can react with various bifunctional reagents to yield fused polycyclic structures. For instance, condensation with β-ketoesters or their equivalents can lead to the formation of novel pyridone-fused quinolines.
A similar strategy has been demonstrated in the synthesis of triazinoquinazolinones from 3-aminoquinazolinone derivatives. nih.gov In this process, the amino group reacts with an appropriate reagent to build a new heterocyclic ring fused to the existing quinazoline (B50416) system. nih.gov This principle can be extended to this compound, where the amino group at the C4 position can undergo cyclization with suitable partners.
Table 1: Examples of Cyclocondensation Reactions on Amino-Heterocycles
| Starting Material | Reagent | Resulting Fused System | Reference |
|---|---|---|---|
| 3-Aminoquinazolinone | p-Substituted Benzaldehydes | Triazinoquinazolinones | nih.gov |
| 5-Aminopyrazole | Aldehydes and CH-Acids | Pyrazolopyridines | frontiersin.org |
| 2-Aminothiophenol and Tris-aldehyde | Sodium Hydrogen Sulfite | Tris(benzo[d]thiazol-yl)phenoxy)-1,3,5-triazine | nih.gov |
Ring Expansion and Contraction Strategies
The quinoline nucleus itself can be chemically manipulated to achieve ring expansion or contraction, leading to novel benzoazepine or other unique heterocyclic frameworks. Research has shown that activated quinolines can undergo ring expansion with diazocarbonyl compounds in the presence of a copper triflate catalyst to produce benzo[b]azepine derivatives. rsc.org Another study demonstrated that photolysis of tetrazolo[1,5-a]quinoline (B14009986) results in ring expansion to a diazabenzo[d]cycloheptatetraene. nih.gov These methodologies could potentially be adapted for derivatives of this compound to explore new chemical space.
Preparation of Complex Molecular Architectures
Beyond fused systems, the title compound is an excellent starting point for building sophisticated molecular architectures through coupling and multicomponent reactions.
Coupling Reactions with Other Sophisticated Building Blocks
The amino group of this compound provides a handle for various C-N bond-forming coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be employed to couple the quinoline moiety with a diverse range of aryl or heteroaryl halides. nih.gov This strategy allows for the modular assembly of complex molecules where the quinoline unit is linked to other sophisticated fragments.
An iron-catalyzed three-component coupling-cycloisomerization reaction of aldehydes, terminal alkynes, and amines has been shown to produce quinoline derivatives efficiently. organic-chemistry.org This highlights the potential for using the amino group of the title compound in similar metal-catalyzed coupling reactions to generate structurally diverse products. organic-chemistry.org
Table 2: Illustrative Coupling Reactions for Quinoline Synthesis
| Reaction Type | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium Catalyst, Base | N-Arylquinolines | nih.gov |
| Three-Component Coupling-Cycloisomerization | Fe(acac)3/TBAOH | Substituted Quinolines | organic-chemistry.org |
| Oxidative Coupling | NBS, Base | α,β-Epoxy Ketones | rsc.org |
Multicomponent Reactions Incorporating the this compound Moiety
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. organic-chemistry.orgnih.gov The amino and hydroxyl groups of this compound make it an ideal candidate for participation in MCRs like the Ugi or Passerini reactions.
For example, in a Ugi-type reaction, the primary amino group could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex, peptide-like structures appended to the quinoline core. nih.gov This approach offers a powerful method for creating libraries of structurally diverse compounds from a single, versatile building block. The efficiency and atom economy of MCRs make them an attractive strategy for modern organic synthesis. nih.govfrontiersin.org
Design and Synthesis of Ligands and Functional Materials Precursors
The structural features of this compound make it a valuable precursor for the synthesis of specialized molecules such as metal-coordinating ligands and functional materials. The nitrogen atom of the quinoline ring, along with the exocyclic amino and hydroxyl groups, can act as coordination sites for metal ions.
By reacting the amino or hydroxyl group with other functional moieties, a wide variety of Schiff base or other polydentate ligands can be prepared. For instance, condensation of the amino group with a substituted salicylaldehyde (B1680747) would yield a Schiff base ligand capable of forming stable complexes with transition metals. The synthesis of an imine quinoline derivative for complexing with Cu(II) has been reported, demonstrating the utility of this scaffold in coordination chemistry. nih.gov Furthermore, derivatization can lead to precursors for star-shaped molecules or other advanced architectures suitable for materials science applications. nih.gov
Development of Chiral Derivatives for Asymmetric Catalysis
The strategic placement of amino and hydroxyl groups in proximity on the this compound backbone makes it an attractive candidate for the development of chiral ligands for asymmetric catalysis. The synthesis of chiral derivatives can be approached through several established methodologies.
One common strategy involves the reaction of the primary amino group with chiral aldehydes or ketones to form Schiff base ligands. The resulting imine can then coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. Alternatively, the amino group can be acylated with chiral carboxylic acids or their derivatives to yield chiral amides.
The hydroxyl group offers another point for modification. It can be etherified with chiral alkylating agents or esterified with chiral carboxylic acids. These modifications can introduce steric bulk and specific electronic properties that are crucial for effective enantioselective catalysis.
Furthermore, the development of bifunctional catalysts is a promising direction. By selectively modifying both the amino and hydroxyl groups with different chiral auxiliaries, it is possible to create ligands that can participate in cooperative catalysis, leading to enhanced reactivity and stereocontrol. The combination of a Lewis basic amino group and a Brønsted acidic hydroxyl group, once appropriately modified, can facilitate complex multi-step reactions in a single pot.
Table 1: Potential Chiral Derivatives of this compound and their Catalytic Applications
| Derivative Type | Synthetic Approach | Potential Catalytic Application |
| Chiral Schiff Base | Condensation of the amino group with a chiral aldehyde | Asymmetric C-C bond forming reactions (e.g., aldol, Mannich) |
| Chiral Amide | Acylation of the amino group with a chiral acyl chloride | Hydrogenation, hydrosilylation reactions |
| Chiral Ether | Etherification of the hydroxyl group with a chiral epoxide | Asymmetric epoxidation, aziridination |
| Chiral Ester | Esterification of the hydroxyl group with a chiral carboxylic acid | Kinetic resolution of racemic alcohols |
| Bifunctional Ligand | Sequential or orthogonal modification of amino and hydroxyl groups | Tandem or cascade reactions |
Incorporation into Polymers or Supramolecular Assemblies
The unique structural attributes of this compound also lend themselves to its incorporation into larger macromolecular structures such as polymers and supramolecular assemblies. The presence of hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the quinoline nitrogen) facilitates the formation of well-defined, non-covalent structures.
In the realm of supramolecular chemistry, the molecule can act as a building block for the self-assembly of complex architectures. For instance, the amino group can be protonated to form an ammonium (B1175870) salt, which can then interact with anionic species through electrostatic interactions and hydrogen bonding to form intricate networks. The planar quinoline ring can also participate in π-π stacking interactions, further directing the assembly process.
For integration into polymers, the amino or hydroxyl groups can be utilized as functional handles for polymerization reactions. For example, the hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with a quinoline end-group. Similarly, the amino group can be reacted with diisocyanates or diacyl chlorides to form polyureas or polyamides, respectively. The resulting polymers would possess the inherent properties of the quinoline moiety, such as fluorescence or metal-coordinating ability, paving the way for the development of functional materials.
Table 2: Strategies for Incorporating this compound into Macromolecular Structures
| Macromolecular Structure | Incorporation Strategy | Potential Properties and Applications |
| Supramolecular Gels | Self-assembly through hydrogen bonding and π-π stacking | Stimuli-responsive materials, drug delivery |
| Coordination Polymers | Coordination of the quinoline nitrogen to metal ions | Porous materials for gas storage, catalysis |
| Polyesters | Ring-opening polymerization initiated by the hydroxyl group | Biodegradable plastics, biomedical materials |
| Polyamides/Polyureas | Polycondensation reactions involving the amino group | High-performance polymers, materials with enhanced thermal stability |
Exploration as Scaffold for Optoelectronic or Energy-Related Materials
The electron-rich and planar nature of the quinoline ring system makes this compound a promising scaffold for the construction of materials with interesting optoelectronic and energy-related properties. The amino and hydroxyl substituents provide convenient points for tuning the electronic characteristics of the quinoline core through derivatization.
For optoelectronic applications, derivatives of this compound can be designed to exhibit strong fluorescence with high quantum yields. By attaching various aromatic or heteroaromatic groups to the amino or hydroxyl functions, the emission wavelength and intensity can be systematically modulated. Such compounds could find use as organic light-emitting diode (OLED) materials, fluorescent probes for biological imaging, or as components in organic solar cells.
In the context of energy-related materials, the quinoline scaffold can be modified to create efficient charge-transporting materials. The introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the molecule, facilitating either hole or electron transport. Furthermore, the ability of the quinoline nitrogen to coordinate with metal ions can be exploited to construct metal-organic frameworks (MOFs) or coordination polymers with applications in gas storage (e.g., hydrogen or methane) or as electrode materials in batteries and supercapacitors. The derivatization of the amino and hydroxyl groups can also enhance the processability and stability of these materials.
Table 3: Derivatization Approaches for Optoelectronic and Energy-Related Materials
| Application Area | Derivatization Strategy | Target Property |
| Organic Light-Emitting Diodes (OLEDs) | Attachment of fluorescent chromophores to the amino/hydroxyl groups | Tunable emission color, high quantum efficiency |
| Organic Solar Cells | Introduction of electron-donating/withdrawing groups | Optimized energy level alignment for charge separation |
| Fluorescent Sensors | Covalent linking of receptor units for specific analytes | "Turn-on" or "turn-off" fluorescence response |
| Metal-Organic Frameworks (MOFs) | Use as a multitopic linker via the quinoline nitrogen and functionalized side chains | High surface area for gas storage, catalytic activity |
| Battery/Supercapacitor Electrodes | Polymerization or coordination to form redox-active materials | High charge storage capacity, good cycling stability |
Computational and Theoretical Chemistry Studies of 4 Amino 2 Methylquinolin 3 Yl Methanol
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Through quantum mechanical calculations, we can determine the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. rsc.orgscirp.org A smaller gap suggests higher reactivity and a greater propensity for electronic transitions. rsc.org
For quinoline (B57606) derivatives, the distribution of HOMO and LUMO is often spread across the entire molecule, indicating potential for charge transfer within the molecular structure. researchgate.net In many quinoline derivatives, the charge density of the HOMO is concentrated on the quinoline ring and any electron-donating substituents, while the LUMO's charge density is often located on the quinoline ring itself or on electron-withdrawing groups. rsc.org In the case of (4-Amino-2-methylquinolin-3-yl)methanol, the amino and hydroxymethyl groups are expected to influence the FMOs. The amino group, being a strong electron donor, would likely contribute significantly to the HOMO, increasing its energy. The hydroxymethyl group's effect would be more nuanced. The energy of these orbitals and their gap are important for understanding the molecule's electronic properties and potential as a reactive species. scirp.org
Table 1: Frontier Molecular Orbital (FMO) Parameters and Their Significance
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. Higher energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. Lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. researchgate.net | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. rsc.orgscirp.org |
Electrostatic Potential Surface (ESP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netproteopedia.org The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values; typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. researchgate.netresearchgate.net
For molecules with amino groups, such as this compound, the region around the nitrogen atom of the amino group is expected to be a site of high negative potential, making it susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential, indicating sites for nucleophilic attack. The electrostatic potential around the quinoline ring itself will be influenced by the substituents. Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Reaction Mechanism Predictions and Energetic Profiles
Computational chemistry can be employed to explore potential reaction pathways and to determine the energetic feasibility of chemical transformations.
Elucidation of Proposed Reaction Pathways via Transition State Locating
To understand how this compound might be synthesized or how it might react, computational methods can be used to model proposed reaction mechanisms. A key aspect of this is the location of transition states, which are the highest energy points along a reaction coordinate. By identifying the structure of the transition state, chemists can gain insight into the geometry of the reacting species at the point of maximum energy, which is crucial for understanding the reaction mechanism. For complex reactions, such as the synthesis of quinoline derivatives, computational studies can help to elucidate the step-by-step process of bond formation and breakage. mdpi.com
Calculation of Activation Barriers and Reaction Enthalpies
Once the reactants, products, and transition states of a proposed reaction have been computationally modeled, their energies can be calculated. From these energies, the activation barrier (the energy difference between the reactants and the transition state) and the reaction enthalpy (the energy difference between the products and the reactants) can be determined. The activation barrier is a critical factor in determining the rate of a reaction; a lower activation barrier corresponds to a faster reaction. The reaction enthalpy indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). These calculations provide valuable quantitative data that can be used to predict the feasibility and outcome of a chemical reaction under different conditions.
Solvation Effects and Intermolecular Interactions
The properties and behavior of a molecule can be significantly influenced by its solvent environment. kashanu.ac.irresearchgate.net Computational models can account for these effects.
The Polarized Continuum Model (PCM) is a common method used to simulate the effects of a solvent on a solute molecule. kashanu.ac.ir This model treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the charge distribution of the solute. By performing calculations with a PCM, it is possible to determine how the solvent affects properties such as the electronic structure, molecular geometry, and reaction energetics. For quinoline derivatives, studies have shown that the polarity of the solvent can have a significant effect on their dipole moment and solvation energy. researchgate.net Understanding these solvation effects is crucial for predicting the behavior of this compound in different solvent environments.
Modeling Solvent Influence on Reactivity and Conformation
The chemical environment plays a pivotal role in dictating the behavior of a molecule. For this compound, the surrounding solvent can significantly influence its conformational preferences and reactivity. Computational models, particularly those employing quantum mechanics (QM) and molecular mechanics (MM), are instrumental in predicting these effects.
In computational studies of related quinoline derivatives, the choice of solvent has been shown to alter the stability of different conformers. For instance, polar solvents are expected to stabilize conformations of this compound where the polar functional groups, the amino (-NH2) and hydroxyl (-OH) groups, are more exposed. Conversely, non-polar solvents might favor conformations where these groups are more internally oriented to minimize unfavorable interactions.
Different implicit and explicit solvent models can be utilized to simulate these conditions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk effects of a solvent on the molecule's energy and geometry. Explicit solvent models, often used in molecular dynamics (MD) simulations, involve surrounding the molecule of interest with a large number of individual solvent molecules. This method, while more computationally intensive, provides a more detailed picture of specific solute-solvent interactions.
Table 1: Representative Solvent Properties for Computational Modeling
| Solvent | Dielectric Constant (ε) | Polarity Index | Hydrogen Bond Donor/Acceptor |
| Water | 78.4 | 10.2 | Both |
| Methanol (B129727) | 32.7 | 5.1 | Both |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 7.2 | Acceptor |
| Dichloromethane (B109758) (DCM) | 8.9 | 3.1 | Weak Donor |
| Toluene | 2.4 | 2.4 | Non-polar |
This table presents a selection of solvents with varying properties that could be used in computational models to simulate different chemical environments for this compound.
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions are the subtle yet powerful forces that govern the three-dimensional structure of molecules and their interactions with other chemical species. mhmedical.comwikipedia.org For this compound, hydrogen bonds are of paramount importance due to the presence of both hydrogen bond donor (amino and hydroxyl groups) and acceptor (the nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group) sites. libretexts.orgkinampark.com
Intramolecular Hydrogen Bonding:
Computational geometry optimizations can predict the existence and strength of intramolecular hydrogen bonds. In this compound, a hydrogen bond could potentially form between the hydroxyl group at the 3-position's methanol substituent and the amino group at the 4-position. The stability of such an interaction would depend on the rotational freedom of the methanol group and the resulting ring strain. Quantum Theory of Atoms in Molecules (QTAIM) analysis is a common computational tool used to characterize these bonds by identifying bond critical points and quantifying their electron density.
Intermolecular Hydrogen Bonding:
In the solid state or in concentrated solutions, this compound molecules can form extensive networks of intermolecular hydrogen bonds. These interactions are crucial in determining the crystal packing and physical properties such as melting point. Computational studies on analogous amino alcohols and quinoline derivatives have shown that these hydrogen bonding patterns can lead to the formation of dimers, chains, or more complex three-dimensional structures. mdpi.comsemanticscholar.orghelsinki.fi For example, the amino group of one molecule could donate a hydrogen bond to the quinoline nitrogen or the hydroxyl oxygen of a neighboring molecule, while the hydroxyl group could act as both a donor and an acceptor.
Other Non-Covalent Interactions:
π-π Stacking: The planar quinoline ring system can engage in π-π stacking interactions with other aromatic rings. These interactions, driven by electrostatic and dispersion forces, are significant in the solid-state packing of many quinoline derivatives. mdpi.com
van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms. While individually weak, their cumulative effect is substantial in determining the molecule's conformation and its interactions with its environment. wikipedia.orglibretexts.org
Molecular dynamics simulations can provide valuable insights into the dynamic nature of these non-covalent interactions over time, revealing how they influence the molecule's flexibility and its interactions with surrounding molecules. nih.govnih.gov
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor/Acceptor Groups Involved | Significance |
| Intramolecular H-Bond | -OH (donor) and -NH2 (acceptor) or Quinoline N (acceptor) | Influences conformational preference |
| Intermolecular H-Bond | -NH2 (donor), -OH (donor/acceptor), Quinoline N (acceptor) | Key for crystal packing and aggregation |
| π-π Stacking | Quinoline ring system | Contributes to solid-state structure |
| van der Waals Forces | All atoms in the molecule | Governs overall shape and intermolecular packing |
While specific computational research focused exclusively on this compound is limited in publicly accessible literature, the principles and methodologies described here, drawn from studies on structurally related compounds, provide a robust framework for understanding its theoretical and computational chemistry. Such in-silico investigations are invaluable for predicting the molecule's behavior and guiding future experimental work.
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Methodologies
While traditional multi-step syntheses for 4-aminoquinolines are established, future research should focus on more efficient and novel methodologies. The development of unconventional synthetic strategies could provide more direct and atom-economical routes to (4-Amino-2-methylquinolin-3-yl)methanol and its analogues.
Emerging areas of interest include:
Metal-Catalyzed Annulation Reactions: Modern synthetic chemistry has seen a surge in the use of transition metals to construct heterocyclic rings. Palladium- and copper-catalyzed reactions, for instance, could enable the direct synthesis of the quinoline (B57606) core from simpler, readily available starting materials. nih.gov A potential future approach could involve a palladium-catalyzed dehydrogenative aromatization of a corresponding 2,3-dihydroquinolin-4(1H)-one precursor with an appropriate amine. nih.gov
Multi-Component Reactions (MCRs): One-pot MCRs that combine three or more starting materials to form the target molecule in a single step offer significant advantages in terms of efficiency and waste reduction. Research into a three-component reaction involving an appropriate 2-azidobenzaldehyde (B97285) derivative, an amine, and a suitable C2-synthon could provide a rapid entry to the 4-aminoquinoline (B48711) scaffold. researchgate.net
C-H Activation Strategies: Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis. Future work could explore the direct introduction of the hydroxymethyl group at the C-3 position of a pre-formed 4-amino-2-methylquinoline via a regioselective C-H activation/functionalization sequence, bypassing the need for traditional multi-step approaches that often involve protecting groups and pre-functionalized substrates.
Advanced Spectroscopic Characterization Beyond Routine Techniques
A comprehensive understanding of the structural and electronic properties of this compound requires moving beyond routine 1H NMR and FT-IR spectroscopy. Advanced spectroscopic and computational methods can provide deeper insights.
Multidimensional NMR Spectroscopy: Techniques such as 2D-NMR (COSY, HSQC, HMBC) are essential for unambiguous assignment of all proton and carbon signals, especially for complex derivatives. These methods can definitively establish connectivity within the molecule.
Solid-State Characterization: For crystalline forms of the compound, techniques like X-ray diffraction (XRD) would provide definitive information on the three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. hacettepe.edu.tr
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict and corroborate experimental data. researchgate.net Theoretical calculations can model vibrational frequencies (FT-IR, Raman), NMR chemical shifts, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net Such studies, performed on related molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, have proven invaluable for understanding molecular structure and vibrational spectra. researchgate.net
Table 1: Potential Advanced Spectroscopic Data for this compound
| Technique | Information Gained | Potential Observations |
|---|---|---|
| HMBC (NMR) | Long-range (2-3 bond) H-C correlations | Correlations between the methyl protons (C2-CH₃) and the C2/C3 carbons; correlations from the methylene (B1212753) protons (C3-CH₂OH) to C2, C3, and C4. |
| DFT Calculations | Optimized geometry, vibrational frequencies, electronic properties | Prediction of IR/Raman active modes, including N-H stretching and bending, and C-O stretching, to compare with experimental spectra. researchgate.net |
| X-ray Diffraction | Solid-state structure, packing, hydrogen bonding | Elucidation of intermolecular hydrogen bonding networks involving the amino group, the hydroxyl group, and the quinoline nitrogen. |
| Tandem MS (MS/MS) | Fragmentation pathways, structural confirmation | Identification of characteristic fragment ions, such as the loss of water (H₂O) from the methanol (B129727) group or the loss of ammonia (B1221849) (NH₃). |
Deepening Mechanistic Understanding of Complex Transformations
To optimize existing synthetic routes and design new ones, a thorough mechanistic understanding of the reactions involved is crucial. Future research could focus on elucidating the pathways of key transformations.
For instance, in many quinoline syntheses, the final step is a cyclization/aromatization. researchgate.net Understanding the precise mechanism—whether it proceeds via an electrocyclization, a nucleophilic attack followed by elimination, or another pathway—is critical. This can be achieved through:
Isotopic Labeling Studies: Using deuterated or ¹³C-labeled starting materials to trace the fate of specific atoms throughout the reaction sequence.
In-situ Spectroscopic Monitoring: Employing techniques like process IR or NMR spectroscopy to observe the formation and consumption of intermediates in real-time.
Computational Modeling: Using DFT to map out the potential energy surfaces of proposed reaction pathways, identify transition states, and calculate activation barriers, thus distinguishing between competing mechanisms.
A key transformation for derivatization involves the reaction at the C4-amino group. Mechanistic studies could clarify the influence of substituents on the quinoline ring on the nucleophilicity of this group and the kinetics of its reactions.
Expansion of Derivatization Library for Advanced Chemical Research
The functional groups of this compound—the primary amine, the primary alcohol, and the heterocyclic ring—offer multiple handles for derivatization. Expanding the library of its derivatives is a promising avenue for developing new chemical probes, ligands for metal complexes, or building blocks for larger, more complex molecules.
Potential derivatization strategies include:
N-Functionalization: The 4-amino group can be readily acylated, alkylated, or converted into ureas, thioureas, or sulfonamides to explore how these modifications impact the molecule's properties. nih.gov For example, reaction with various isocyanates could yield a library of N-ureido-quinolines.
O-Functionalization: The 3-methanol group can be esterified or etherified. Esterification with various carboxylic acids would produce a range of esters, while etherification could introduce alkyl or aryl chains.
Ring Functionalization: While the existing substituents direct reactivity, further functionalization of the benzene (B151609) portion of the quinoline ring through electrophilic aromatic substitution could introduce groups like nitro, halogen, or acyl groups, further diversifying the chemical space.
Hybrid Molecule Synthesis: The compound can serve as a scaffold to be conjugated with other chemical entities. For example, it could be linked to other heterocyclic systems or antioxidant moieties to create hybrid molecules with multifunctional properties, a strategy employed for related 4-aminoquinolines. researchgate.netnih.gov
Table 2: Proposed Derivatives of this compound and Their Research Potential
| Functional Group | Reaction Type | Potential Reagent | Resulting Derivative Class | Potential Research Application |
|---|---|---|---|---|
| 4-Amino Group | Acylation | Acetyl Chloride | N-Acetamido-quinolines | Building blocks for further synthesis. |
| 4-Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | N-Alkylamino-quinolines | Synthesis of complex ligands. |
| 3-Methanol Group | Esterification | Benzoyl Chloride | Benzoate Esters | Probing steric and electronic effects. |
| 3-Methanol Group | Etherification | Methyl Iodide, NaH | Methoxy-methyl-quinolines | Modifying solubility and hydrogen bonding capacity. |
| Quinoline Ring | Nitration | HNO₃/H₂SO₄ | Nitro-substituted quinolines | Precursors for further functionalization (e.g., reduction to amine). |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Amino-2-methylquinolin-3-yl)methanol?
- Methodology :
-
Reductive Amination : Use NaBH₄ or LiAlH₄ to reduce precursor imines or ketones under inert atmospheres (e.g., N₂) to preserve the amino group .
-
Oxidative Functionalization : Employ KMnO₄ or CrO₃ in acidic conditions to introduce hydroxyl groups while avoiding over-oxidation of the quinoline backbone .
-
Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., ethanol/water mixtures) to improve yields .
- Example Reaction Table :
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Amino-2-methylquinoline-3-carbaldehyde | NaBH₄, EtOH, 0°C | 78 | |
| 3-Acetyl-4-amino-2-methylquinoline | CrO₃, H₂SO₄, 50°C | 62 |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the methanol group (δ ~4.8 ppm for -CH₂OH) and aromatic protons (δ 6.5–8.5 ppm) .
- FT-IR : Identify -OH (3200–3600 cm⁻¹) and NH₂ (1650–1580 cm⁻¹) stretching bands .
- Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ and fragment patterns consistent with quinoline cleavage .
Advanced Research Questions
Q. How can crystallographic software resolve structural ambiguities in this compound?
- Methodology :
-
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain high-resolution data.
-
Refinement : Apply SHELXL for anisotropic displacement parameter refinement and WinGX for data processing and visualization .
-
Validation : Cross-check hydrogen bonding networks and torsion angles with computational models (e.g., DFT) to resolve discrepancies .
- Example Crystallographic Parameters :
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | < 0.05 | |
| Resolution (Å) | 0.84 |
Q. What strategies address contradictions in bioactivity data during drug discovery?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases) and validate binding poses against experimental IC₅₀ values .
- SAR Studies : Modify substituents (e.g., fluorine or chlorine) to enhance selectivity and reduce off-target effects, as seen in related quinoline derivatives .
- Data Reconciliation : Apply multivariate analysis to correlate structural features (e.g., logP, polar surface area) with bioactivity trends .
Q. How can researchers optimize reaction conditions to minimize byproducts?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions via response surface modeling .
- In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Data Contradiction Analysis
Q. How should discrepancies between computational and experimental spectroscopic data be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
